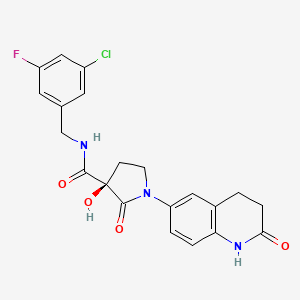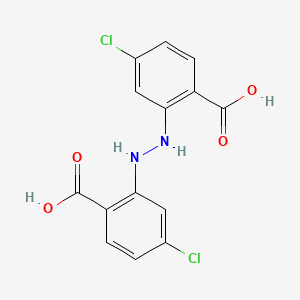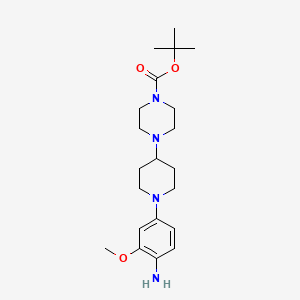![molecular formula C19H13P B12956202 10H-5,10-[1,2]benzenoacridophosphine](/img/structure/B12956202.png)
10H-5,10-[1,2]benzenoacridophosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-5,10-[1,2]benzenoacridophosphine: is a chemical compound with the molecular formula C₁₉H₁₃P and a molecular weight of 272.28 g/mol . This compound is known for its unique structure, which includes a phosphorus atom integrated into a polycyclic aromatic system. It is primarily used in research settings and has various applications in chemistry and related fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10H-5,10-[1,2]benzenoacridophosphine typically involves the reaction of appropriate aromatic precursors with phosphorus-containing reagents under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety .
Analyse Chemischer Reaktionen
Types of Reactions: 10H-5,10-[1,2]benzenoacridophosphine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
Chemistry: 10H-5,10-[1,2]benzenoacridophosphine is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions .
Biology and Medicine: Research into the biological and medicinal applications of this compound is ongoing.
Industry: In industrial settings, this compound may be used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of 10H-5,10-[1,2]benzenoacridophosphine involves its ability to interact with molecular targets through its phosphorus atom and aromatic rings. These interactions can influence various chemical and biological pathways, making it a versatile compound for research .
Vergleich Mit ähnlichen Verbindungen
- 10H-5,10-[1,2]benzenoacridine
- 10H-5,10-[1,2]benzenophosphine
Comparison: Compared to similar compounds, 10H-5,10-[1,2]benzenoacridophosphine is unique due to the presence of both phosphorus and an extended aromatic system. This combination enhances its reactivity and stability, making it particularly useful in applications requiring robust chemical interactions .
Eigenschaften
Molekularformel |
C19H13P |
|---|---|
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
1-phosphapentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C19H13P/c1-4-10-16-13(7-1)19-14-8-2-5-11-17(14)20(16)18-12-6-3-9-15(18)19/h1-12,19H |
InChI-Schlüssel |
RZKZDYRUNIVHPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4P2C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12956122.png)
![8-chloro-2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956123.png)
![8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956124.png)
![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B12956136.png)









![1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine](/img/structure/B12956196.png)
